2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-methylbenzyl)acetamide
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Overview
Description
2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole and dihydropyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with a bromophenyl group. This intermediate is further reacted with a dihydropyridine derivative under specific conditions to form the final compound. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: Another compound with a bromophenyl group and heterocyclic structure, known for its biological activities.
3-(4-((1-(4-BROMO-3-(TRIFLUOROMETHYL)PHENYL)-1H-1,2,3-TRIAZOL-4-YL)METHYL)PIPERAZIN-1-YL)BENZO[D]ISOXAZOLE: A compound with similar structural features, used in medicinal chemistry.
Uniqueness
2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its combination of oxadiazole and dihydropyridine rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H19BrN4O3 |
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Molecular Weight |
479.3 g/mol |
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H19BrN4O3/c1-15-4-6-16(7-5-15)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-31-22)17-8-10-18(24)11-9-17/h2-12H,13-14H2,1H3,(H,25,29) |
InChI Key |
DZYBJTXPJLUJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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